(-)-Nicardipine, also known as (-)-Nicardipine, is the pharmacologically active enantiomer of the dihydropyridine derivative calcium antagonist, Nicardipine. [, , , ] It plays a crucial role in various scientific research areas, particularly those investigating cardiovascular function and cellular mechanisms involving calcium channels. [, , , , ]
(S)-Nicardipine is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the dihydropyridine class of compounds and is known for its ability to relax vascular smooth muscles, thereby leading to vasodilation and reduced blood pressure. The compound is a chiral molecule, with the (S)-enantiomer being the active form that exhibits therapeutic effects.
(S)-Nicardipine is derived from natural sources and can also be synthesized through various chemical processes. The compound is often obtained as nicardipine hydrochloride, which is its salt form, enhancing its solubility and stability for pharmaceutical applications.
(S)-Nicardipine is classified as a pharmacological agent under the category of calcium channel blockers. It specifically inhibits L-type calcium channels, which are crucial in regulating calcium influx in vascular smooth muscle cells and cardiac myocytes.
The synthesis of (S)-Nicardipine involves several methods, primarily focusing on the formation of its hydrochloride salt. A notable method includes the reaction of 3-amino-2-butenoic acid derivatives with appropriate nitrophenyl compounds in inert solvents.
(S)-Nicardipine has a complex molecular structure characterized by its dihydropyridine core.
(S)-Nicardipine undergoes several chemical reactions during its synthesis and metabolism.
The mechanism of action of (S)-Nicardipine primarily involves the inhibition of calcium channels.
(S)-Nicardipine exhibits distinct physical and chemical properties that influence its pharmaceutical application.
(S)-Nicardipine has several scientific uses, particularly in clinical settings.
(S)-Nicardipine ((S)-2-(N-Benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a dihydropyridine (DHP) calcium channel blocker distinguished by its stereogenic center at the C4 position of the 1,4-dihydropyridine ring. The S-enantiomer exhibits a specific three-dimensional conformation where the 3-nitrophenyl substituent at C4 and the ester groups at C3/C5 adopt distinct spatial orientations critical for target binding [5] [7]. The molecule's S-configuration confers enhanced receptor selectivity compared to its R-counterpart, directly influencing its pharmacological profile. X-ray crystallography confirms the S-enantiomer adopts a "boat" conformation in the dihydropyridine ring, with the meta-nitro group on the phenyl ring participating in intramolecular hydrogen bonding, stabilizing the bioactive conformation [1] [5].
Key structural features:
Table 1: Critical Stereochemical Descriptors of (S)-Nicardipine
Property | Value/Description | Significance |
---|---|---|
Absolute configuration | S at C4 | Determines target binding affinity & selectivity |
Ring conformation | Boat-like (1,4-DHP) | Facilitates interaction with L-type calcium channels |
3-Nitrophenyl orientation | Perpendicular to DHP ring plane | Enhances receptor binding via hydrophobic contacts |
Hydrogen bonding | Intramolecular H-bond (ester carbonyl → ortho H) | Stabilizes bioactive conformation |
The synthesis of enantiopure (S)-Nicardipine requires resolution of racemic mixtures or asymmetric synthesis. Traditional routes involve:
Racemic synthesis followed by resolution:Racemic nicardipine hydrochloride is synthesized via the Hantzsch reaction, condensing 3-nitrobenzaldehyde, methyl acetoacetate, and N-methyl-N-benzyl-2-aminoethanol. The racemate is then resolved using chiral auxiliaries or chromatography:
Asymmetric synthesis:Direct enantioselective routes employ chiral catalysts:
Optimization strategies focus on:
Table 2: Synthesis Routes for (S)-Nicardipine
Method | Key Steps | Yield | ee (%) | Limitations |
---|---|---|---|---|
Diastereomeric salt resolution | Racemate + chiral acid (e.g., L-tartaric acid) | 30–35% | ≥99 | Low yield, high solvent waste |
Enzymatic hydrolysis | Lipase-mediated R-ester cleavage | 40–45% | 95–98 | Requires specialized enzymes |
Asymmetric Hantzsch | Chiral Lewis acid-catalyzed cyclization | 65–72% | 88–93 | Catalyst cost & complexity |
Solubility
(S)-Nicardipine hydrochloride is poorly water-soluble (2.2 mg/L at 25°C) due to its hydrophobic aromatic domains. Solubility enhancement strategies include:
Stability
(S)-Nicardipine is photolabile and oxidatively sensitive:
Crystallography
(S)-Nicardipine HCl crystallizes in an orthorhombic system (P2₁2₁2₁ space group):
Table 3: Physicochemical Profile of (S)-Nicardipine
Property | Conditions | Value |
---|---|---|
Water solubility | 25°C, pH 7.0 | 2.2 mg/L |
Log P (octanol/water) | Experimental | 3.1 ± 0.2 |
Melting point | Differential scanning calorimetry | 136–138°C |
pKa | Tertiary amine | 7.1 (protonation) |
PXRD signature | Cu Kα radiation | Peaks at 6.8°, 10.4°, 13.6° |
Enantiomeric Differences
(S)-Nicardipine exhibits superior calcium channel blocking activity versus the R-enantiomer:
Comparison with Other Dihydropyridines
(S)-Nicardipine shares core structural elements with DHPs like nifedipine and amlodipine but differs critically:
Table 4: Comparative Analysis of Dihydropyridine Calcium Blockers
Property | (S)-Nicardipine | Nifedipine | Amlodipine | Felodipine |
---|---|---|---|---|
IC₅₀ Cav1.2 (nM) | 12 | 115 | 38 | 210 |
Vascular selectivity | ++++ | ++ | +++ | +++ |
Log P | 3.1 | 2.2 | 3.0 | 3.9 |
Photodegradation t₁/₂ (h) | 1.5 (UV light) | 0.8 | >24 | 2.1 |
Plasma t₁/₂ (h) | 8.9 | 2.0 | 35–50 | 11–16 |
Key structural feature | N-Benzyl-N-methylaminoethyl ester | ortho-Nitrophenyl | Aminoalkyl side chain | Chlorophenyl |
(++++ = highest selectivity; IC₅₀ = half-maximal inhibitory concentration; t₁/₂ = half-life)
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7